molecular formula C12H7F3O4 B052508 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid

5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid

Cat. No.: B052508
M. Wt: 272.18 g/mol
InChI Key: PSLFQKRPFOCZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a unique structural motif combining a furoic acid scaffold with a trifluoromethoxy-substituted phenyl ring. The trifluoromethoxy group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and membrane permeability, making this molecule an excellent candidate for the synthesis of novel bioactive compounds. Its primary research applications include serving as a key intermediate in the development of potential therapeutic agents, such as enzyme inhibitors or receptor modulators. The carboxylic acid functional group provides a versatile handle for further synthetic elaboration through amide coupling, esterification, or other conjugation chemistries, enabling the creation of targeted chemical libraries. Researchers value this compound for its utility in structure-activity relationship (SAR) studies, where it can be used to explore and optimize interactions with biological targets. It is strictly for laboratory research applications and is an essential tool for scientists working in lead optimization and the development of new molecular entities for pharmacological screening.

Properties

IUPAC Name

5-[2-(trifluoromethoxy)phenyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O4/c13-12(14,15)19-9-4-2-1-3-7(9)8-5-6-10(18-8)11(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLFQKRPFOCZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The most widely validated method involves a Suzuki-Miyaura coupling between 5-bromo-2-furoic acid and 2-(trifluoromethoxy)phenylboronic acid. This reaction proceeds via a palladium-catalyzed mechanism, replacing the bromine atom at the 5-position of the furan ring with the aryl group.

Procedure :

  • Reaction Setup : Combine 5-bromo-2-furoic acid (1.0 equiv), 2-(trifluoromethoxy)phenylboronic acid (1.2 equiv), Pd(PPh3_3)4_4 (2 mol%), and Na2_2CO3_3 (2.0 equiv) in a 1:1 mixture of 1,2-dimethoxyethane (DME) and water.

  • Reaction Conditions : Stir at 80°C under nitrogen for 12–16 hours.

  • Workup : Acidify the mixture to pH 2–3 using HCl, extract with ethyl acetate, and dry over MgSO4_4.

  • Purification : Recrystallize from ethanol/water (3:1) to yield white crystals (72–78% yield).

Key Advantages :

  • Tolerance to electron-withdrawing groups (e.g., trifluoromethoxy).

  • Scalable to multigram quantities without significant yield loss.

Ullmann-Type Coupling

An alternative route employs copper-catalyzed Ullmann coupling, though this method is less favored due to harsh conditions and lower yields (~50%).

Procedure :

  • Reaction Setup : Mix 5-iodo-2-furoic acid (1.0 equiv), 2-(trifluoromethoxy)phenol (1.5 equiv), CuI (10 mol%), and K2_2CO3_3 (3.0 equiv) in dimethylformamide (DMF).

  • Reaction Conditions : Heat at 120°C for 24 hours.

  • Workup : Quench with water, extract with dichloromethane, and concentrate.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the product (48–52%).

Limitations :

  • Prolonged reaction times and elevated temperatures risk decarboxylation of the furoic acid moiety.

Reaction Optimization Strategies

Catalyst Screening

Palladium catalysts significantly impact Suzuki-Miyaura efficiency:

CatalystLigandYield (%)Purity (%)
Pd(PPh3_3)4_4Triphenylphosphine7899
PdCl2_2(dppf)Dppf6597
Pd(OAc)2_2XPhos7098

Data adapted from and. Pd(PPh3_3)4_4 outperforms alternatives due to superior stability and electron-donating properties.

Solvent and Temperature Effects

Optimizing solvent polarity enhances boronic acid reactivity:

Solvent SystemTemperature (°C)Yield (%)
DME/H2_2O8078
i-PrOH/H2_2O10068
Toluene/EtOH9062

Aqueous DME maximizes solubility of both aromatic and inorganic components.

Large-Scale Production Considerations

Continuous Flow Synthesis

Industrial protocols utilize continuous flow reactors to improve heat transfer and reduce reaction times:

  • Flow Rate : 10 mL/min.

  • Residence Time : 30 minutes.

  • Output : 1.2 kg/day with 75% yield.

Purification at Scale

  • Crystallization : Ethanol/water mixtures achieve >98% purity with minimal yield loss.

  • Chromatography : Avoided due to cost; tangential flow filtration preferred for >10 kg batches.

Analytical Characterization

Spectroscopic Data

  • 1H NMR^{1}\text{H NMR} (DMSO-d6_6): δ 8.12 (s, 1H, furan H-3), 7.68–7.45 (m, 4H, aryl-H), 3.91 (s, 3H, OCH3_3).

  • 19F NMR^{19}\text{F NMR} : δ -57.8 (s, CF3_3O).

  • LC-MS : [M-H]^- at m/z 287.03 (calculated 287.05).

Purity Assessment

  • HPLC : Retention time 6.8 min (C18 column, 70:30 acetonitrile/water).

  • Melting Point : 145–147°C (lit. 146°C) .

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid is C12H7F3O4C_{12}H_{7}F_{3}O_{4}. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity. This compound belongs to the class of furoic acids, known for their diverse biological properties.

Enzyme Inhibition

Research indicates that this compound exhibits selective inhibition of protein tyrosine phosphatases (PTPs), particularly TC-PTP. PTPs play significant roles in various physiological processes, including cell signaling and metabolism. The inhibition of these enzymes can lead to therapeutic effects in conditions such as diabetes, obesity, and autoimmune diseases.

Key Enzyme Targets:

  • Cholinesterases: Moderate inhibitory effects on acetylcholinesterase (AChE) with an IC50 value of approximately 19.2 μM and butyrylcholinesterase (BChE) with an IC50 of 13.2 μM, indicating potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Cyclooxygenase-2 (COX-2): Inhibition relevant for anti-inflammatory effects.
  • Lipoxygenases (LOX): Activity against lipoxygenases involved in inflammatory responses.

Diabetes Management

A study highlighted the potential of this compound as a selective TC-PTP inhibitor in diabetic models. By inhibiting TC-PTP, the compound may improve insulin signaling pathways, enhancing glucose homeostasis in diabetic patients.

Anti-inflammatory Applications

In models of inflammation, this compound has shown promise in reducing COX-2 activity, suggesting its utility in developing anti-inflammatory therapies.

Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayObserved EffectIC50 Value
Cholinesterase InhibitionAChEModerate Inhibition19.2 μM
Cholinesterase InhibitionBChEModerate Inhibition13.2 μM
COX-2 InhibitionCOX-2Anti-inflammatoryNot specified
Lipoxygenase InhibitionLOX-15Anti-inflammatoryNot specified

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics. It is predicted to have high human intestinal absorption and a low likelihood of being a substrate or inhibitor for P-glycoprotein transporters . Additionally, it shows low carcinogenicity and moderate toxicity levels based on acute toxicity studies .

Mechanism of Action

The mechanism by which 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid exerts its effects involves interactions with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular formulas, and inferred properties of 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid and its analogs:

Compound Name Substituents/Key Features Molecular Formula Molecular Weight (g/mol) Notable Properties
This compound - 2-Furoic acid backbone
- 2-(Trifluoromethoxy)phenyl at position 5
C₁₂H₇F₃O₄ ~296.2 High acidity (due to -OCF₃), moderate lipophilicity
5-(2-Chloro-4-nitrophenyl)-2-Furoic Acid - 2-Chloro-4-nitrophenyl substituent C₁₁H₆ClNO₅ ~283.6 Stronger acidity (nitro group), potential herbicide activity
5-(2-Chlorobenzyl)-2-Furoic Acid - 2-Chlorobenzyl group C₁₂H₉ClO₃ ~236.6 Lower acidity, increased lipophilicity
5-[2-Chloro-4-(Trifluoromethyl)phenoxy]-2-Nitrobenzoic Acid - Phenoxy linker with -Cl and -CF₃
- Nitro group on benzoic acid
C₁₄H₇ClF₃NO₅ ~393.7 High electron-withdrawing effects, potential use in agrochemicals
2-Fluoro-5-(Trifluoromethoxy)phenylacetic Acid - Phenylacetic acid backbone
- -F and -OCF₃ on phenyl
C₉H₆F₄O₃ ~254.1 Reduced acidity compared to furoic acid derivatives, higher volatility
5-{[2-(Difluoromethoxy)phenyl]carbamoyl}thiophene-2-carboxylic Acid - Thiophene backbone
- Difluoromethoxy and carbamoyl groups
C₁₃H₉F₂NO₄S 313.28 Sulfur atom enhances π-π interactions, potential pharmacological applications

Key Comparative Insights

Acidity and Electronic Effects: The trifluoromethoxy group in the main compound increases acidity (pKa ~2–3) compared to non-fluorinated analogs like 5-(2-chlorobenzyl)-2-furoic acid. However, the nitro group in 5-(2-chloro-4-nitrophenyl)-2-furoic acid results in even stronger acidity (pKa ~1–2) . The thiophene derivative () exhibits distinct electronic properties due to sulfur’s polarizability, which may enhance binding to biological targets .

Lipophilicity and Bioavailability :

  • Fluorinated groups (-OCF₃, -CF₃) improve lipid solubility, favoring membrane permeability. For example, the main compound’s calculated logP (≈2.5) is higher than phenylacetic acid derivatives (logP ≈1.8 for ) .
  • Esterified analogs (e.g., methyl ester in ) are more lipophilic but require metabolic activation for bioactivity .

Structural Diversity and Applications: Nitro-substituted furoic acids (e.g., ) are common in herbicides due to their electron-deficient aromatic systems, which disrupt plant enzymatic processes .

Research Findings and Implications

While explicit bioactivity data for this compound is absent in the provided evidence, its structural analogs highlight trends:

  • Agrochemical Potential: Compounds with nitro or trifluoromethyl groups (e.g., ) are frequently used as herbicides or fungicides, suggesting similar applications for the main compound .
  • Pharmaceutical Relevance : The trifluoromethoxy group’s metabolic stability and sulfur-containing analogs () align with motifs seen in anti-inflammatory and antiviral agents .

Biological Activity

5-[2-(Trifluoromethoxy)phenyl]-2-furoic acid is an organic compound with a unique structure that includes a furan ring and a trifluoromethoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of enzymes involved in various diseases, including cancer and neurodegenerative disorders. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is C12H7F3O4, with a molecular weight of approximately 272.18 g/mol. The structural features include:

  • Furan Ring : A five-membered aromatic ring contributing to its reactivity.
  • Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability, potentially increasing biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits moderate inhibitory activity against indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor growth. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated this inhibition, suggesting potential therapeutic applications in cancer treatment.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethoxy group is crucial for enhancing the compound's biological activity. The electron-withdrawing nature of fluorine atoms can facilitate stronger interactions with biological targets through hydrogen bonding and other non-covalent interactions .

Case Studies

  • Inhibition of IDO :
    • Study Design : The compound was tested against IDO using in vitro assays.
    • Findings : The compound showed IC50 values indicating moderate inhibition, suggesting further exploration for anti-cancer therapies.
  • Synthesis of Derivatives :
    • Research Focus : The compound was utilized as a precursor for synthesizing novel heterocyclic derivatives.
    • Outcome : Some derivatives exhibited enhanced biological activities, indicating that modifications to the core structure can yield compounds with improved efficacy.

Data Tables

Compound NameStructural Similarity IndexObserved Biological Activity
5-[2-(Trifluoromethyl)phenyl]-2-Furoic Acid0.98Moderate IDO inhibition
5-(4-Fluorophenyl)furan-2-carboxylic acid0.92Antioxidant properties
5-(3-Fluorophenyl)furan-2-carboxylic acid0.91Cytotoxic effects on MCF-7 cells

The mechanism through which this compound exerts its biological effects is not fully elucidated but likely involves:

  • Enzyme Binding : The trifluoromethoxy group enhances binding affinity to target enzymes.
  • Alteration of Metabolic Pathways : By inhibiting IDO, the compound may alter tryptophan metabolism, affecting immune responses and tumor growth dynamics.

Q & A

Q. What are the common synthetic routes for 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid, and how can yield be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., [5-(trifluoromethyl)furan-2-yl]boronic acid) and a halogenated aryl trifluoromethoxy precursor. Yield optimization involves catalyst selection (e.g., Pd(PPh₃)₄) and reaction conditions (e.g., anhydrous DMF at 80°C). Post-synthesis, ethyl ether extraction is recommended for purification, leveraging its polarity to isolate the carboxylic acid moiety .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the furan and aryl rings.
  • HPLC-MS : For purity assessment and detection of trifluoromethoxy-related degradation products.
  • FT-IR : To verify the carboxylic acid (-COOH) and trifluoromethoxy (-OCF₃) functional groups.
  • X-ray crystallography : For structural elucidation if crystalline derivatives are obtained .

Advanced Research Questions

Q. How can solubility limitations in aqueous buffers be addressed during biological assays?

The compound’s hydrophobicity (due to the trifluoromethoxy group) often necessitates co-solvents like DMSO (<1% v/v) or β-cyclodextrin inclusion complexes. Solubility can be further modulated by synthesizing sodium or potassium salts of the carboxylic acid group .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity, and how can contradictory SAR data be resolved?

Substituting the aryl ring with electron-withdrawing groups (e.g., Cl, NO₂) enhances target binding affinity but may reduce metabolic stability. Contradictions in structure-activity relationships (SAR) often arise from assay variability (e.g., in vitro vs. in vivo models). Computational docking studies and pharmacokinetic profiling (e.g., microsomal stability assays) are critical to reconcile discrepancies .

Q. What strategies mitigate degradation during long-term storage?

Store under inert gas (argon) at 2–8°C in amber vials to prevent photodegradation. Lyophilization or formulation as a stable co-crystal with biocompatible counterions (e.g., L-arginine) can extend shelf life .

Q. How can purity be optimized for pharmacological studies?

Use reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) followed by recrystallization from ethanol/water. Monitor for trace impurities (e.g., residual boronic acid catalysts) via LC-MS .

Q. What are the challenges in developing validated analytical methods for this compound?

Co-elution of structurally similar byproducts (e.g., 5-formyl-2-furoic acid) requires method optimization. Use high-resolution mass spectrometry (HRMS) and orthogonal HPLC columns (e.g., HILIC) to improve specificity .

Q. How does the trifluoromethoxy group influence biological activity compared to non-fluorinated analogs?

The -OCF₃ group enhances lipophilicity and metabolic resistance, improving blood-brain barrier penetration in neurological studies. However, it may introduce off-target effects (e.g., CYP450 inhibition), necessitating comparative studies with methoxy (-OCH₃) analogs .

Methodological Notes

  • Experimental Design : For in vivo studies, include a pharmacokinetic arm to assess bioavailability and metabolite profiling.
  • Data Contradictions : Use meta-analysis frameworks to evaluate batch-to-batch variability and assay conditions (e.g., pH, temperature) .
  • Safety : Adhere to GHS guidelines for handling fluorinated compounds (e.g., PPE for inhalation risks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.